Comprehensive Physicochemical and Pharmacological Profiling of (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6)
Comprehensive Physicochemical and Pharmacological Profiling of (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6)
Executive Summary
As respiratory pharmacology advances, the precise structural modification of established bronchodilators provides critical insights into receptor binding kinetics and metabolic stability. (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6) , widely recognized in pharmacopeial contexts as Salbutamol Impurity O, is a synthetic analogue of the short-acting β2-adrenergic receptor (β2-AR) agonist albuterol[].
While primarily monitored as a manufacturing impurity to ensure the safety and efficacy of commercial salbutamol formulations[][2], this compound serves a highly valuable secondary role in drug discovery. By acting as a structural scaffold, it allows medicinal chemists to map the spatial and thermodynamic tolerances of the β2-AR orthosteric site, driving the development of next-generation long-acting β2-agonists (LABAs)[].
Physicochemical Data & Structural Characteristics
The addition of an ethyl group at the 4-O position of the salicyl alcohol motif fundamentally alters the molecule's physicochemical profile. The etherification eliminates a key hydrogen-bond donor, increasing the molecule's overall lipophilicity[]. This shift is critical for formulation scientists evaluating aerosolized drug delivery and pulmonary lipid bilayer partitioning.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| IUPAC Name | 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol | Defines the exact structural connectivity[]. |
| Molecular Formula | C₁₅H₂₅NO₃ | Used for exact mass calculation in MS[2]. |
| Molecular Weight | 267.37 g/mol | Essential for molarity and stoichiometric calculations[2]. |
| Melting Point | 104–106 °C | Indicates crystalline lattice strength; used in thermal analysis (DSC)[2]. |
| Boiling Point | 426.4 ± 45.0 °C (Predicted) | Highlights low volatility, necessitating LC over GC for analysis[2]. |
| Density | 1.070 ± 0.06 g/cm³ (Predicted) | Relevant for powder flow and aerodynamic particle size distribution[2]. |
| pKa | 14.00 ± 0.20 (Aliphatic OH) | Dictates ionization state at physiological pH (amine pKa remains ~9.5)[][2]. |
| Solubility | Moderate in water; soluble in polar organics (DMSO, Methanol) | Guides extraction solvent selection and mobile phase design[][2]. |
Pharmacological Mechanism & SAR Implications
In standard albuterol, the phenolic hydroxyl group at the 4-position is a critical pharmacophore, acting as a hydrogen-bond donor to serine residues (specifically Ser203, Ser204, and Ser207 in Transmembrane Domain 5) within the β2-AR binding pocket.
The Causality of Ethylation: When this hydroxyl is alkylated to form an ethoxy group ((±)-4-O-Ethyl Albuterol), the molecule loses its hydrogen-bond donating capability at this specific vector[]. However, the added steric bulk and increased lipophilicity promote stronger hydrophobic interactions with the surrounding lipid bilayer of the pulmonary epithelium. This mechanism—known as the microkinetic theory—is the same principle utilized by LABAs like salmeterol to achieve an extended duration of action[]. Consequently, (±)-4-O-Ethyl Albuterol is an indispensable tool compound for Structure-Activity Relationship (SAR) studies, allowing researchers to decouple receptor intrinsic efficacy from membrane residency time[].
Fig 1: β2-AR signaling cascade modulated by (±)-4-O-Ethyl Albuterol.
Analytical Characterization & Validation Protocol
To ensure the integrity of pharmacological assays and pharmacopeial compliance, rigorous analytical characterization is required. The following self-validating HPLC-MS/MS protocol is designed to quantify (±)-4-O-Ethyl Albuterol, embedding internal system suitability checks to guarantee data trustworthiness.
Step-by-Step Methodology: HPLC-MS/MS Quantitation
Step 1: Standard Preparation & Internal Standardization (Isotope Dilution)
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Action: Prepare a primary stock solution of (±)-4-O-Ethyl Albuterol (1.0 mg/mL in methanol). Spike all calibration standards and unknown samples with a stable isotope-labeled internal standard, such as (±)-4-O-Ethyl albuterol-d5[3].
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Causality: The deuterated internal standard co-elutes with the analyte and experiences identical matrix effects. This self-corrects for ionization suppression during electrospray ionization (ESI), ensuring absolute quantitative accuracy regardless of sample matrix complexity.
Step 2: Chromatographic Separation
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Action: Inject 5 µL onto a sub-2 µm C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm) maintained at 40°C. Utilize a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
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Causality: The acidic modifier (formic acid) ensures the secondary amine remains fully protonated. This yields sharp, symmetrical peak shapes by preventing secondary cation-exchange interactions with free surface silanols on the stationary phase. Elevated temperature (40°C) reduces mobile phase viscosity, improving mass transfer and peak efficiency.
Step 3: Mass Spectrometric Detection (MRM Mode)
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Action: Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific precursor-to-product ion transitions.
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Causality: Multiple Reaction Monitoring (MRM) provides unparalleled specificity. By isolating the parent mass (m/z ~268) and monitoring a fragmentation pathway unique to the 4-O-ethyl substituted aromatic ring, the assay inherently discriminates against other albuterol impurities (e.g., Impurity B or C).
Step 4: System Suitability Testing (SST) - The Self-Validating Gatekeeper
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Action: Prior to analyzing unknowns, run six replicate injections of a mid-level standard. The system passes only if the relative standard deviation (RSD) of the peak area ratio is <2.0% and the chromatographic tailing factor is ≤1.5.
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Causality: This step mathematically validates the physical state of the instrument. A tailing factor ≤1.5 proves the column end-capping is intact, while an RSD <2.0% proves the MS source and autosampler are stable, ensuring the subsequent data is analytically sound.
Fig 2: Self-validating HPLC-MS/MS workflow for (±)-4-O-Ethyl Albuterol analysis.
Synthesis & Medicinal Chemistry Applications
Beyond its role as a reference standard, medicinal chemists utilize (±)-4-O-Ethyl Albuterol as a foundational template. The synthetic modification of the phenolic hydroxyl group provides direct insights into how subtle structural changes impact metabolic resistance[]. Because the 4-OH group in endogenous catecholamines and short-acting agonists is a primary target for rapid Phase II metabolism (glucuronidation/sulfation), blocking this site via ethylation can drastically extend the compound's half-life. By serving as a template in drug discovery, this specific impurity standard actively contributes to the creation of optimized, sustained-release bronchodilators for asthma and COPD management[].
References
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ChemBK. "Salbutamol Sulfate EP Impurity O - Physico-chemical Properties". [Link]
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PubChem - National Institutes of Health (NIH). "Salbutamol Impurity O Sulfate Salt".[Link]
